molecular formula C21H18N4OS B610028 (15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one

(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one

Cat. No.: B610028
M. Wt: 374.5 g/mol
InChI Key: CMWRPDHVGMHLSZ-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

PF-3644022, also known as (10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-[1,4]diazepino[5’,6’:4,5]thieno[3,2-f]quinolin-8-one, is a potent, selective, orally active, and ATP-competitive inhibitor .

Target of Action

PF-3644022 primarily targets the Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2) with an IC50 of 5.2 nM and a Ki of 3 nM . It also inhibits MK3 and p38 regulated/activated kinase (PRAK) with IC50s of 53 nM and 5.0 nM, respectively .

Mode of Action

PF-3644022 acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase active site . By binding to these sites, PF-3644022 prevents the phosphorylation and activation of these kinases, thereby inhibiting their activity .

Biochemical Pathways

The primary pathway affected by PF-3644022 is the MAPK/ERK pathway . By inhibiting MK2, PF-3644022 can effectively suppress the production of Tumor Necrosis Factor alpha (TNFα), a key cytokine involved in systemic inflammation .

Pharmacokinetics

PF-3644022 exhibits good pharmacokinetic parameters, showing oral efficacy in both acute and chronic models of inflammation . .

Result of Action

The inhibition of MK2 by PF-3644022 leads to a potent suppression of TNFα production, resulting in an anti-inflammatory effect . This can be particularly beneficial in conditions characterized by excessive inflammation, such as arthritis .

Action Environment

It’s worth noting that the compound has shown efficacy in both in vitro and in vivo models, suggesting it is stable and effective in a variety of biological environments .

Biochemical Analysis

Biochemical Properties

PF-3644022 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is an ATP-competitive inhibitor of MK2, with an IC50 of 5.2 nM and a Ki of 3 nM . It also inhibits MK3 and p38 regulated/activated kinase (PRAK) with IC50s of 53 nM and 5.0 nM, respectively .

Cellular Effects

PF-3644022 has notable effects on various types of cells and cellular processes. It potently inhibits TNFα production in the human U937 monocytic cell line or peripheral blood mononuclear cells . It also blocks TNFα and IL-6 production in LPS-stimulated human whole blood .

Molecular Mechanism

The molecular mechanism of PF-3644022 involves its interaction with MK2, MK3, and PRAK. It exerts its effects at the molecular level by competitively inhibiting ATP, thereby affecting the function of these kinases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PF-3644022 change over time. It shows dose-dependent inhibition of chronic paw swelling measured on day 21 after 12 days of oral dosing .

Dosage Effects in Animal Models

In animal models, the effects of PF-3644022 vary with different dosages. It shows dose-dependent inhibition of chronic paw swelling in Lewis rats, with an ED50 value of 20 mg/kg .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PF-3644022 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route is proprietary, but it generally involves:

Industrial Production Methods

Industrial production of PF-3644022 follows similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, ensuring that the compound meets the required purity standards for research applications .

Chemical Reactions Analysis

Types of Reactions

PF-3644022 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of PF-3644022, as well as substituted analogs with potentially different biological activities .

Scientific Research Applications

PF-3644022 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PF-3644022

PF-3644022 stands out due to its high selectivity and potency as an MK2 inhibitor. Its ability to inhibit TNFα production and its anti-inflammatory effects make it a valuable compound for studying inflammatory diseases and developing new therapeutic agents .

Properties

IUPAC Name

(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c1-11-3-4-13(10-22-11)15-6-5-14-16(25-15)7-8-17-18(14)19-20(27-17)21(26)24-12(2)9-23-19/h3-8,10,12,23H,9H2,1-2H3,(H,24,26)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWRPDHVGMHLSZ-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(C(=O)N1)SC3=C2C4=C(C=C3)N=C(C=C4)C5=CN=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC2=C(C(=O)N1)SC3=C2C4=C(C=C3)N=C(C=C4)C5=CN=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one
Reactant of Route 2
(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one
Reactant of Route 3
Reactant of Route 3
(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one
Reactant of Route 4
(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one
Reactant of Route 5
Reactant of Route 5
(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one
Reactant of Route 6
(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one
Customer
Q & A

Q1: How does PF-3644022 interact with MK2 and what are the downstream effects of this interaction?

A1: PF-3644022 acts as a potent, ATP-competitive, and reversible inhibitor of MK2. [, ] By binding to the ATP-binding pocket of MK2, PF-3644022 prevents the phosphorylation of downstream targets of MK2, such as heat shock protein 27 (HSP27). [] This inhibition of MK2 activity disrupts the signaling pathway responsible for the production of pro-inflammatory cytokines like TNFα and IL-6. [, , ] In the context of fibrosis, PF-3644022 has been shown to reduce the expression of fibrosis-related genes, potentially by interfering with the TGF-β1/p38 pathway and SMAD2/3 signaling. [, ]

Q2: What is known about the structure-activity relationship (SAR) of PF-3644022?

A2: While detailed SAR studies are limited in the provided literature, modifications to the benzothiophene core of PF-3644022 were explored during its development. [] These modifications aimed to optimize the compound's potency, selectivity, and overall drug-like properties. Further research is necessary to fully elucidate the impact of specific structural modifications on the activity and selectivity profile of PF-3644022.

Q3: What is the evidence for the in vitro and in vivo efficacy of PF-3644022?

A3: PF-3644022 has demonstrated efficacy in various in vitro and in vivo models. In human U937 monocytic cells and peripheral blood mononuclear cells, PF-3644022 effectively inhibits TNFα production. [] The compound also blocks TNFα and IL-6 production in LPS-stimulated human whole blood. [] In vivo, PF-3644022 exhibits oral efficacy in rat models of both acute LPS-induced TNFα production and chronic streptococcal cell wall-induced arthritis. [] Additionally, studies using a chronic IL-10 knockout colitis murine model, relevant to Crohn's Disease, showed that PF-3644022 treatment decreased intestinal fibrosis. []

Q4: What are the potential therapeutic applications of PF-3644022 based on the research?

A4: The research suggests that PF-3644022 holds potential therapeutic value in conditions characterized by excessive inflammation and fibrosis. This includes:

  • Inflammatory diseases: By inhibiting MK2 and downstream pro-inflammatory cytokine production, PF-3644022 could be beneficial in conditions like rheumatoid arthritis and Crohn's disease. [, ]
  • Fibrosis: Research suggests that PF-3644022 may reduce fibrosis in diseases like Crohn's disease, potentially by interfering with profibrotic signaling pathways within mesenchymal cells. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.